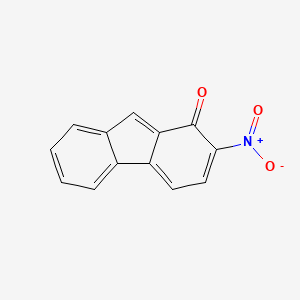
Nitrofluorenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrofluorenone is a nitroaromatic compound derived from fluorene. It is characterized by the presence of a nitro group (-NO₂) attached to the fluorene backbone. This compound is known for its unique chemical properties and has been extensively studied for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nitrofluorenone can be synthesized through several methods. One common approach involves the oxidation of fluorene to obtain 9-fluorenone, followed by nitration. For instance, 2,7-dibromo-4-nitrofluorenone can be prepared by first carrying out an oxidation reaction on fluorene to obtain 9-fluorenone. This is followed by a bromination reaction to obtain 2,7-dibromofluorenone. The final step involves nitration using a mixture of nitric acid and sulfuric acid under reflux conditions .
Industrial Production Methods: The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing environmental impact. The use of water as a solvent in the bromination and nitration processes helps achieve moderate reaction conditions, simple operation, and high total yield (83-88%) .
Analyse Chemischer Reaktionen
Types of Reactions: Nitrofluorenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroso and hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as potassium hydroxide and aniline are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted fluorenones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Nitrofluorenone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of nitrofluorenone involves its ability to undergo redox reactions. The nitro group can be reduced to form reactive intermediates, such as nitroso and hydroxylamine derivatives, which can interact with various molecular targets. These interactions can lead to the inhibition of key biological pathways, such as DNA, RNA, and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Nitrofluorenone can be compared with other nitroaromatic compounds, such as:
2-Nitrofluorene: Similar in structure but lacks the carbonyl group present in this compound.
2,7-Dinitrofluorene: Contains two nitro groups but lacks the carbonyl group.
2,4,7-Trithis compound: Contains three nitro groups and a carbonyl group, making it more reactive than this compound.
Uniqueness: this compound’s unique combination of a nitro group and a carbonyl group allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound in both synthetic and applied chemistry.
Eigenschaften
Molekularformel |
C13H7NO3 |
|---|---|
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
2-nitrofluoren-1-one |
InChI |
InChI=1S/C13H7NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-7H |
InChI-Schlüssel |
FGFOZLCWAHRUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C2=CC=C(C3=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14763401.png)
![(R)-tert-Butyl 4-(((((3aR,4R,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methoxy)sulfonyl)amino)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoate](/img/structure/B14763403.png)
![5,12,20,27-tetrazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3(16),4,6,8,10,12,14,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14763405.png)
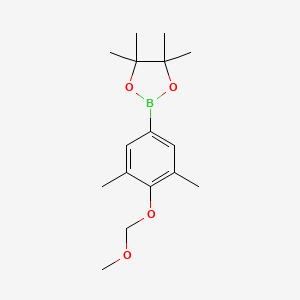
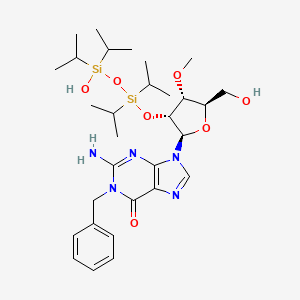


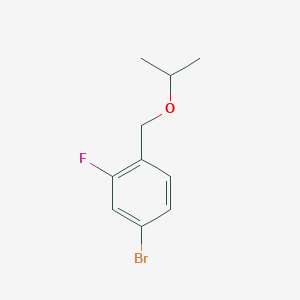

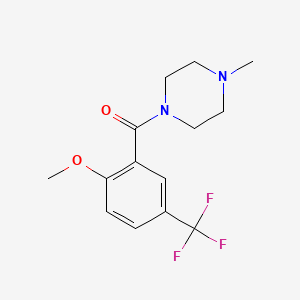
![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)


